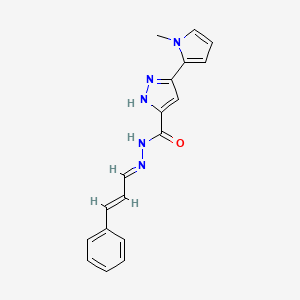
5-(1-Methyl-1H-pyrrol-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼是一种复杂的有机化合物,其结构包含吡唑环、吡咯环和苯基烯丙基。
准备方法
合成路线和反应条件
5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼的合成通常涉及多步有机反应。一种常见的合成方法是从吡唑环的制备开始,然后引入吡咯环和苯基烯丙基。反应条件通常需要使用催化剂、特定溶剂和受控温度以确保获得所需产物,并达到高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对效率、成本效益和安全性进行优化。这可能包括使用连续流反应器、自动化系统以精确控制反应条件以及先进的纯化技术,以确保最终产品符合行业标准。
化学反应分析
反应类型
5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化衍生物。
还原: 还原反应可用于修饰化合物内的官能团。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,例如高锰酸钾,还原剂,例如硼氢化钠,以及用于取代反应的各种亲核试剂。这些反应的条件各不相同,但通常涉及特定溶剂、温度和催化剂,以实现所需的转化。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生具有额外官能团的氧化衍生物,而还原可能导致化合物更简单的、更还原的形式。
科学研究应用
5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼在科学研究中具有多种应用:
生物学: 该化合物可能因其生物活性而被研究,包括潜在的抗菌、抗癌或抗炎特性。
医学: 研究可能集中于其作为治疗各种疾病的候选药物的潜力。
工业: 它可用于开发具有特定特性的新材料,例如聚合物或涂层。
作用机理
5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼的作用机理取决于其具体的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,调节其活性并导致治疗效果。所涉及的途径可能包括抑制特定酶、结合受体位点或改变细胞信号通路。
作用机制
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
类似化合物
与 5-(1-甲基-1H-吡咯-2-基)-N'-(3-苯基烯丙基)-1H-吡唑-3-甲酰肼类似的化合物包括其他吡唑衍生物、吡咯衍生物和具有苯基烯丙基的化合物。
独特性
使该化合物与众不同的是它独特的官能团和环的组合,这可能会赋予其他类似化合物中没有的特定性质。这种独特性可以在各种应用中得到利用,使其成为进一步研究和开发的宝贵化合物。
属性
CAS 编号 |
307975-64-0 |
|---|---|
分子式 |
C18H17N5O |
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-(1-methylpyrrol-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-23-12-6-10-17(23)15-13-16(21-20-15)18(24)22-19-11-5-9-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)(H,22,24)/b9-5+,19-11+ |
InChI 键 |
GERRQXCIZOVTMW-QJEBJFPOSA-N |
手性 SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
规范 SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988586.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988596.png)
![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)
![2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11988612.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11988620.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988634.png)


![4-Chloro-2-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11988654.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11988659.png)

![N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide](/img/structure/B11988687.png)

